trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Description
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a benzoyl group substituted with a fluorine atom at the para position and a carboxylic acid moiety in the trans configuration on the cyclohexane ring. Its IUPAC name is (1r,4r)-4-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. The fluorine atom introduces electronegativity, influencing electronic properties and intermolecular interactions, while the trans stereochemistry ensures spatial stability.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBXJGIVEWFNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223496, DTXSID901234895 | |
| Record name | trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-19-9, 735270-16-3 | |
| Record name | trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclohexane-1-carboxylic acid derivatives serve as the backbone.
- 4-Fluorobenzoyl chloride or related activated benzoyl derivatives are used for acylation.
- Protective groups such as tert-butoxycarbonyl (BOC) may be employed on amino intermediates to direct stereochemistry and improve yields.
Acylation Reaction
The core step is the acylation of the cyclohexane ring at the 4-position using 4-fluorobenzoyl chloride under controlled conditions:
- Solvent: Aprotic solvents such as acetone or dichloromethane are preferred to avoid hydrolysis of acid chlorides.
- Base: Pyridine or triethylamine is used to neutralize hydrochloric acid formed during the reaction.
- Temperature: Typically maintained at 0–60°C to control reaction rate and selectivity.
This reaction yields a mixture of cis and trans isomers, with subsequent steps focusing on increasing the trans isomer ratio.
Isomerization to trans Form
Several methods have been reported for converting the cis isomer to the trans isomer to improve overall yield and purity:
- Base-mediated isomerization: Treatment with bases such as potassium carbonate in aprotic solvents (e.g., acetone) at elevated temperatures (around 60°C) promotes isomerization toward the trans isomer.
- Catalytic hydrogenation: Use of Raney Nickel under hydrogen atmosphere can convert cis to trans isomers, although this method may have drawbacks such as lower selectivity or catalyst handling issues.
- One-pot processes: Recent patents describe one-pot methods starting from p-aminobenzoic acid derivatives that directly yield trans-configured products with trans isomer content exceeding 75%, avoiding separate isomerization steps.
Purification
- Crystallization: Selective crystallization from solvents such as acetone or ethyl acetate at low temperatures (-10°C) helps separate trans isomers due to their differing solubility from cis isomers.
- Extraction: Acid-base extraction using aqueous citric acid and organic solvents (e.g., dichloromethane) removes impurities.
- Drying: Organic layers are dried over sodium sulfate and evaporated under reduced pressure to isolate the pure product.
Yield and Purity
- Reported yields for the trans isomer after purification range from 60% to 73%.
- Purity levels of isolated trans-4-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid reach above 95%, suitable for research and industrial applications.
Data Table Summarizing Preparation Conditions
| Step | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation | 4-fluorobenzoyl chloride, pyridine, acetone, 0–25°C | Mixture of cis/trans isomers | 70–80 | Controlled temperature critical |
| Base-mediated isomerization | K2CO3, acetone, 60°C, 3 hours | Increased trans isomer content | 62 | Selective for trans isomer |
| One-pot synthesis | p-aminobenzoic acid derivatives, base, aprotic solvent | Direct trans isomer formation | >75 trans ratio | Avoids separate isomerization step |
| Purification | Crystallization at -10°C, extraction with 20% citric acid and DCM | Pure trans isomer isolation | - | Achieves >95% purity |
Research Findings and Innovations
- Patent WO2017134212A1 discloses a one-pot process that achieves a trans isomer content exceeding 75% from p-aminobenzoic acid derivatives without isolating cis isomers, improving efficiency and reducing steps.
- The use of potassium carbonate in acetone for isomerization is favored due to mild conditions and good yields.
- Catalytic hydrogenation with Raney Nickel is effective but less preferred due to operational complexity and moderate selectivity.
- Protective group strategies (e.g., BOC protection) assist in stereochemical control during intermediate synthesis stages.
Chemical Reactions Analysis
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory and analgesic agents. For example, research has indicated that modifications to the cyclohexane structure can enhance the pharmacological properties of similar compounds, leading to improved efficacy in treating conditions such as arthritis and other inflammatory diseases .
Case Study: VLA-4 Antagonists
A study on trans-4-substituted cyclohexanecarboxylic acids revealed that these compounds could act as potent antagonists of the VLA-4 receptor, which is implicated in inflammatory processes. The compound exhibited an IC50 value of 2.8 nM, demonstrating significant inhibitory activity against cell adhesion processes relevant to inflammation and autoimmune disorders .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block. It can undergo various reactions, including oxidation and substitution, to yield complex organic molecules. Its ability to participate in stereoselective reactions makes it valuable for synthesizing chiral compounds.
Table 1: Summary of Synthetic Reactions
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Oxidation | Ketones/Aldehydes | Mild oxidizing agents |
| Reduction | Alcohols/Alkanes | Catalytic hydrogenation |
| Substitution | Various Derivatives | Electrophilic substitution |
Biological Studies
The compound's fluorinated nature enhances its bioavailability and metabolic stability, making it suitable for biological studies. Fluorinated compounds are known for their unique interactions with biological targets due to the strength of carbon-fluorine bonds, which can influence membrane permeability and receptor binding affinities .
Case Study: Antiviral Activity
Research has explored the antiviral properties of fluorinated derivatives of cyclohexane carboxylic acids against HIV-1. These studies demonstrated that certain modifications could significantly enhance inhibitory activity against viral replication, suggesting potential applications in antiviral drug development .
Mechanism of Action
The mechanism of action of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituent on the benzoyl/phenyl group and the functional groups attached to the cyclohexane ring. Key examples include:
Halogen-Substituted Derivatives
trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid
- Structure : Features a 4-chlorophenyl group instead of 4-fluorobenzoyl.
- Properties : Molecular weight = 238.71 g/mol; melting point = 252–254°C.
- Applications : Intermediate in synthesizing atovaquone (antimalarial drug) and listed as a pharmaceutical impurity .
- Synthesis : Involves selective crystallization of trans isomers and Lewis acid-mediated isomerization .
- trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Structure: 3-chlorobenzoyl substituent. Properties: Molecular formula = C14H15ClO3; molecular weight = 266.72 g/mol.
Electron-Withdrawing Group Derivatives
- trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid Structure: 4-cyanobenzoyl group. Properties: Molecular formula = C15H15NO3; molecular weight = 265.29 g/mol. Applications: Utilized in organic synthesis and drug discovery due to the cyano group’s strong electron-withdrawing effects .
Functionalized Cyclohexane Derivatives
- trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (Tranexamic Acid, TXA) Structure: Aminomethyl group instead of benzoyl. Applications: Antifibrinolytic agent used to reduce bleeding in surgical and dental contexts .
trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid
Key Observations :
- Halogen Effects : Fluorine’s smaller size and higher electronegativity compared to chlorine may enhance metabolic stability and bioavailability in pharmaceuticals.
- Benzoyl vs. Phenyl : Benzoyl derivatives (e.g., 4-fluorobenzoyl) introduce a ketone group, increasing polarity and reactivity compared to phenyl-substituted analogs.
- Biological Activity: Tranexamic acid’s aminomethyl group enables fibrin binding, whereas benzoyl derivatives likely target different pathways (e.g., enzyme inhibition) .
Biological Activity
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique chemical structure and potential biological activities. This compound, part of a broader class of fluorobenzoyl derivatives, has garnered interest in pharmaceutical research due to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure
The molecular formula of this compound is C14H15FO3. The structural features include:
- A cyclohexane ring
- A carboxylic acid functional group
- A para-fluorobenzoyl substituent
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group enhances the compound's electronic properties, allowing it to modulate the activity of various enzymes and receptors through:
- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.
- Molecular interactions : The fluorine atom's position influences the compound's reactivity and binding affinity to target proteins.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Properties
Studies have suggested that compounds with similar structures possess antimicrobial effects against a range of pathogens. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth.
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. The presence of the carboxylic acid group may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
3. Enzyme Inhibition
this compound may selectively inhibit certain protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling, and their inhibition can lead to therapeutic effects in conditions such as cancer and diabetes .
Case Studies
Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class:
| Compound | Structure | Biological Activity |
|---|---|---|
| trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | Similar structure with different isomerism | Potentially similar antimicrobial properties |
| 4-(2-Fluorobenzoyl)benzoic acid | Lacks cyclohexane ring | Different reactivity; less stable than cyclohexane derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
